molecular formula C7H6F3NO2S B2992809 2-Methylsulfonyl-3-trifluoromethylpyridine CAS No. 886498-06-2

2-Methylsulfonyl-3-trifluoromethylpyridine

Cat. No.: B2992809
CAS No.: 886498-06-2
M. Wt: 225.19
InChI Key: NEBOYTZGLSKYSC-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-3-trifluoromethylpyridine is a chemical intermediate of significant interest in the development of advanced agrochemicals and pharmaceuticals. This compound belongs to the trifluoromethylpyridine (TFMP) class, which is renowned for its unique properties derived from the synergistic combination of the strong electron-withdrawing trifluoromethyl group and the pyridine moiety . These characteristics can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity, making TFMP derivatives valuable in discovery chemistry . The methylsulfonyl group attached to the pyridine ring is a key functional handle for further chemical transformations and can directly contribute to biological activity. Recent research highlights that synthesizing trifluoromethylpyridine amide derivatives containing sulfur moieties, particularly sulfones, can yield compounds with excellent antibacterial activities against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) . As such, this chemical serves as a crucial building block for researchers creating novel active ingredients for crop protection, including fungicides and insecticides . It is also relevant for pharmaceutical researchers exploring new therapeutic agents, given that around 20% of fluorinated pharmaceuticals contain a trifluoromethyl group . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-methylsulfonyl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-14(12,13)6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBOYTZGLSKYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Methylsulfonyl and Trifluoromethyl Moieties in Pyridine Chemistry

The properties of a substituted pyridine (B92270) are heavily influenced by the electronic nature of its substituents. The methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups are both powerful electron-withdrawing groups, and their presence on a pyridine ring dramatically alters its characteristics.

The trifluoromethyl group is one of the most significant moieties in modern medicinal and agricultural chemistry. researchoutreach.org Its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms, significantly impacts the properties of the parent molecule. nih.gov When attached to a pyridine ring, the -CF₃ group decreases the basicity of the nitrogen atom and makes the ring more susceptible to nucleophilic attack. nih.gov This modification can enhance the biological activity and pharmacokinetic properties of compounds, making trifluoromethylpyridines (TFMPs) key ingredients in many agrochemicals and pharmaceuticals. researchoutreach.orgontosight.ai The replacement of hydrogen with fluorine or fluorine-containing moieties like -CF₃ can have a substantial effect on a compound's conformation, metabolism, and affinity for biological targets. nih.govjst.go.jp

Similarly, the methylsulfonyl group is a strong electron-withdrawing substituent. Heteroaryl sulfones have emerged as important reagents for the metal-free arylation of cysteine residues in proteins. acs.org The sulfonyl group activates the pyridine ring, making it more reactive. alfa-chemistry.com For instance, 2-sulfonylpyrimidines have been studied for their ability to react rapidly and chemoselectively with cysteine at neutral pH. nih.gov The introduction of a sulfonyl group can also serve as a synthetic handle, allowing for further chemical transformations. nih.gov

When combined on the same pyridine ring, as in 2-Methylsulfonyl-3-trifluoromethylpyridine, these two groups create a highly electron-deficient aromatic system. This dual functionalization is expected to profoundly influence the molecule's reactivity, stability, and potential as a building block for more complex chemical structures.

Overview of Pyridine Derivatives As Core Scaffolds in Advanced Organic Synthesis and Bioactive Compound Development

Strategies for Introducing the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a critical step in the synthesis of the target compound and related scaffolds. Several primary methods are employed in chemical synthesis to achieve this transformation, each with its own advantages and specific applications.

Chlorine/Fluorine Exchange Reactions utilizing Trichloromethylpyridine Intermediates

A prevalent and industrially significant method for synthesizing trifluoromethylpyridines is through the halogen exchange reaction of trichloromethylpyridine precursors. jst.go.jpnih.gov This process typically involves the substitution of chlorine atoms with fluorine atoms using a fluorinating agent.

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for various agrochemicals, serves as a prime example of this methodology. jst.go.jpnih.gov The process starts with the chlorination of a methylpyridine derivative, such as 2-chloro-5-methylpyridine, to form the corresponding trichloromethyl intermediate, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC). jst.go.jpnih.gov Subsequent vapor-phase fluorination of 2,3,5-DCTC yields the desired 2,3,5-DCTF. jst.go.jpnih.gov

Another example involves the preparation of 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5-trifluoromethyl pyridine through a reduction dechlorination reaction. google.com This highlights the versatility of starting with a polychlorinated and trifluoromethylated pyridine to arrive at a less chlorinated final product.

A review of the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine outlines a method starting from 2,3-dichloro-5-trichloromethylpyridine. alfa-chemical.com In this procedure, the trichloromethyl compound is treated with anhydrous hydrogen fluoride (B91410) in the presence of mercuric oxide, leading to the formation of 2,3-dichloro-5-trifluoromethylpyridine with high conversion and selectivity. alfa-chemical.com

Table 1: Examples of Chlorine/Fluorine Exchange Reactions

Starting MaterialProductReagents and ConditionsYield/SelectivityReference
2,3-dichloro-5-(trichloromethyl)pyridine2,3-dichloro-5-(trifluoromethyl)pyridineVapor-phase fluorinationNot specified jst.go.jpnih.gov
2,3,6-trichloro-5-trifluoromethyl pyridine2-chloro-3-trifluoromethylpyridineReduction dechlorination>98% purity, 95% selectivity google.com
2,3-dichloro-5-trichloromethylpyridine2,3-dichloro-5-trifluoromethylpyridineAnhydrous hydrogen fluoride, mercuric oxide100% conversion, 98% selectivity alfa-chemical.com

Cyclo-condensation Reactions employing Trifluoromethyl-containing Building Blocks

Constructing the pyridine ring from acyclic precursors already containing the trifluoromethyl group is another powerful strategy. nih.gov This approach, known as cyclo-condensation, offers a direct route to trifluoromethylated pyridines. A commonly used trifluoromethyl-containing building block is ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govnih.gov

The synthesis of dithiopyr (B166099) and thiazopyr, both herbicides, begins with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate, which forms a key tetrahydro-2H-pyran intermediate that is later converted to the final pyridine-based products. nih.gov This demonstrates how complex pyridine scaffolds can be assembled from readily available trifluoromethylated starting materials.

Direct Introduction of Trifluoromethyl Group via Trifluoromethyl Active Species

Direct C-H trifluoromethylation of the pyridine ring has emerged as a more recent and atom-economical approach. nih.gov This method avoids the pre-functionalization of the pyridine ring and directly installs the trifluoromethyl group using a trifluoromethyl active species. These species can be generated from various reagents, such as trifluoromethyl copper, which can then undergo substitution reactions with bromo- and iodopyridines. nih.gov

Strategies for Introducing the Methylsulfonyl Group

The methylsulfonyl (SO2CH3) group is typically introduced onto the pyridine ring either by oxidation of a pre-existing methylthio group or through direct sulfonylation methods.

Oxidation of Thioether (Methylthio) Precursors to Methylsulfonyl Moieties

A reliable and widely used method for the synthesis of methylsulfonylpyridines is the oxidation of the corresponding methylthiopyridine precursors. orientjchem.org The methylthio group can be introduced onto the pyridine ring through various methods, and its subsequent oxidation to the sulfone is typically straightforward and high-yielding.

For instance, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine involves a multi-step process where a 2,3-dimethyl-4-(methylthio)pyridine-N-oxide is first formed. orientjchem.org This intermediate is then oxidized using 30% hydrogen peroxide, followed by N-deoxygenation, to produce 2,3-dimethyl-4-(methylsulfonyl)pyridine. orientjchem.org This example clearly illustrates the two-step approach of first introducing the thioether and then oxidizing it to the desired sulfone.

Table 2: Oxidation of Methylthio Precursors

Starting MaterialProductOxidizing AgentReference
2,3-dimethyl-4-(methylthio)pyridine-N-oxide2,3-dimethyl-4-(methylsulfonyl)pyridine30% H2O2 orientjchem.org

Direct Sulfonylation Approaches

Direct C-H sulfonylation of pyridine rings offers a more direct route to sulfonylated pyridines, bypassing the need for a thioether intermediate. rsc.org This method involves the reaction of a pyridine derivative with a sulfonating agent, often in the presence of a catalyst. Palladium-catalyzed direct sulfonylation of C-H bonds with the insertion of sulfur dioxide has been reported as an effective method for forming sulfonylated products. rsc.org While this method is general, its application to specifically synthesize 2-Methylsulfonyl-3-trifluoromethylpyridine would depend on the regioselectivity of the reaction with a 3-trifluoromethylpyridine substrate.

Conversion of Halogenated Pyridines with Sulfonyl Precursors

The introduction of a sulfonyl group onto a pyridine ring is frequently accomplished via nucleophilic aromatic substitution (SNAr) on an appropriately activated halogenated precursor. The presence of a trifluoromethyl group at the 3-position strongly activates the pyridine ring, particularly at the C-2 and C-6 positions, making it susceptible to attack by nucleophiles.

In this approach, a halogenated pyridine, such as 2-chloro-3-trifluoromethylpyridine, serves as the electrophilic substrate. The sulfonyl moiety is introduced using a sulfonyl precursor, typically a sulfinate salt like sodium methanesulfinate (B1228633) (CH₃SO₂Na). The reaction proceeds by the displacement of the halide by the sulfinate nucleophile. The electron-withdrawing nature of both the ring nitrogen and the adjacent trifluoromethyl group stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction. masterorganicchemistry.comstackexchange.com

The efficiency of this conversion is dependent on several factors, including the nature of the leaving group (halogen), the solvent, and the reaction temperature. While chlorides are common substrates, fluorides can also be effective leaving groups in SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.comnih.gov

Table 1: Example of SNAr for Sulfone Synthesis

Halogenated PyridineSulfonyl PrecursorTypical ConditionsProduct
2-Chloro-3-trifluoromethylpyridineSodium methanesulfinatePolar aprotic solvent (e.g., DMSO, DMF), heatThis compound

Directed Functionalization Approaches on the Pyridine Core

Halogenation and Fluorination Strategies for Pyridine Ring Activation

The introduction of halogen atoms onto the pyridine ring is a critical step for activating the core structure for subsequent functionalization, such as nucleophilic substitution. Pyridine is an electron-deficient π-system, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions. nih.gov Consequently, halogenation often requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids. chemrxiv.org

Modern methods have been developed to achieve more selective halogenation. For instance, a ring-opening, halogenation, and ring-closing sequence can transform pyridines into reactive alkene intermediates (Zincke imines), which undergo highly regioselective halogenation under mild conditions. chemrxiv.org Another strategy involves the conversion of pyridines to their N-oxides, which alters the electronic properties of the ring and facilitates selective halogenation at the 4-position. nih.gov

Fluorination strategies are also crucial, particularly for introducing the trifluoromethyl group. A common industrial method involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor. This process can be carried out in a stepwise manner, involving liquid-phase chlorination followed by vapor-phase fluorination, or simultaneously in the vapor phase at high temperatures over transition metal-based catalysts like iron fluoride. nih.gov For example, 3-methylpyridine (B133936) can be reacted with hydrogen fluoride and chlorine in the liquid phase at elevated temperatures and pressures to yield 3-trifluoromethylpyridine among other products. google.comgoogle.com

Nucleophilic Aromatic Substitution on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halogenated pyridines. wikipedia.org The pyridine ring's inherent electron deficiency makes it more susceptible to nucleophilic attack than benzene. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as nitro, cyano, or trifluoromethyl groups. masterorganicchemistry.com

These activating groups stabilize the anionic Meisenheimer complex formed during the reaction, lowering the activation energy. stackexchange.com The substitution occurs preferentially at the positions ortho and para (2- and 4-positions) to the ring nitrogen, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comwikipedia.org

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities. In the context of synthesizing molecules like this compound, a sulfinate salt acts as the nucleophile, displacing a halide at the activated 2-position. nih.gov The reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine, for example, shows high regioselectivity, with the nucleophile preferentially attacking the 6-position. nih.gov

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines

Position of AttackReason for PreferenceExample Activating Group
2- (ortho)Negative charge in intermediate delocalized onto ring nitrogen. stackexchange.com-CF₃, -NO₂
4- (para)Negative charge in intermediate delocalized onto ring nitrogen. stackexchange.com-CF₃, -NO₂
3- (meta)Not favored; negative charge cannot be delocalized onto nitrogen. stackexchange.comN/A

Synthetic Routes involving Pyridine N-Oxide Intermediates

Pyridine N-oxides are versatile intermediates in pyridine chemistry, offering reactivity patterns distinct from the parent heterocycle. semanticscholar.orgresearchgate.net The N-oxide functionality makes the pyridine ring more reactive towards both electrophiles and nucleophiles. researchgate.net It activates the C-2 and C-4 positions for nucleophilic attack and can be readily removed at a later synthetic stage by deoxygenation, for instance with PCl₃. semanticscholar.org

The use of N-oxides allows for a range of functionalizations that are otherwise difficult to achieve. For example, direct C-H functionalization of pyridine N-oxides can be accomplished using transition metal catalysis to introduce alkenyl or aryl groups. semanticscholar.orgresearchgate.net Furthermore, N-oxides can be converted into 2-halopyridines, which are precursors for SNAr reactions. A one-pot process for converting pyridine N-oxides to 2-aminopyridines using reagents like Ts₂O and t-BuNH₂ has also been developed. umich.edu This approach avoids the need to first synthesize and isolate a halogenated intermediate. umich.edu In the synthesis of sulfonylpyridines, a pyridine N-oxide can be nitrated, followed by nucleophilic substitution and subsequent modifications to install the desired sulfonyl group. orientjchem.org

Transition Metal-Catalyzed Ring Construction and Functionalization (e.g., [2+2+2] cycloaddition)

Transition metal catalysis provides powerful methods for both constructing the pyridine ring and functionalizing it post-synthesis. One of the most direct methods for building multi-substituted pyridine rings is the [2+2+2] cycloaddition reaction. researchgate.net This reaction typically involves the cyclization of two alkyne molecules and a nitrile, catalyzed by transition metals such as cobalt. This approach is highly efficient for creating pyridine derivatives. researchgate.net Specifically, cobalt-catalyzed cycloaddition using trifluoromethylated diynes with nitriles has been shown to be a practical route for synthesizing α-trifluoromethylated pyridines. researchgate.net

In addition to ring construction, transition metal-catalyzed cross-coupling reactions are widely used to functionalize halogenated pyridines. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allow for the formation of C-C, C-N, and C-O bonds by coupling halopyridines with various organometallic reagents, amines, or alcohols. beilstein-journals.org The development of specialized ligands has enabled the trifluoromethylation of aryl chlorides using a nucleophilic CF₃ source under palladium catalysis. beilstein-journals.org These methods are valuable for late-stage functionalization and the synthesis of complex pyridine-containing molecules. rsc.org

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to reduce environmental impact and improve efficiency. Key strategies include the use of microwave-assisted synthesis, solvent-free reactions, and multicomponent reactions (MCRs). nih.govrasayanjournal.co.in

Microwave irradiation has been recognized as a green chemistry tool that can significantly shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. nih.gov For instance, a one-pot, four-component reaction to synthesize pyridine derivatives has been successfully carried out under microwave irradiation in ethanol, offering excellent yields in just a few minutes. nih.gov

Solvent-free or "neat" reactions are another important green approach, as they eliminate the environmental and safety issues associated with volatile organic solvents. A one-pot, four-component annulation for synthesizing tetra-arylpyridines has been developed that proceeds in air under solvent-free conditions, with water as the only byproduct. acs.org Similarly, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been achieved through the C-H functionalization of pyridine N-oxides. rsc.orgsemanticscholar.org These methods align with the green chemistry goals of atom economy and waste reduction. rasayanjournal.co.inrsc.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

FeatureConventional MethodsGreen Chemistry Approaches
SolventsOften use hazardous organic solvents.Solvent-free conditions or benign solvents (e.g., water, ethanol). nih.govacs.org
Reaction TimeCan be lengthy (hours to days).Often significantly shorter (minutes). nih.gov
Energy SourceConventional heating (oil baths, heating mantles).Microwave irradiation, ultrasound. nih.govrasayanjournal.co.in
ByproductsCan generate significant waste.Designed for high atom economy and minimal waste (e.g., water as byproduct). acs.org
MethodologyMulti-step syntheses with isolation of intermediates.One-pot, multicomponent reactions. nih.govacs.org

Atom Economy and E-Factor Analysis in Synthetic Pathways

The development of synthetic routes for complex heterocyclic compounds, such as this compound and its analogs, is increasingly guided by the principles of green chemistry. Among the most crucial metrics for evaluating the environmental performance of a chemical process are Atom Economy (AE) and the Environmental Factor (E-Factor). wikipedia.orgacs.org Atom Economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The E-Factor, introduced by Roger Sheldon, offers a complementary perspective by quantifying the amount of waste produced relative to the amount of product obtained. rsc.org A lower E-Factor signifies less waste and a more environmentally benign process.

A detailed green metrics assessment for the multi-step synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, a structurally related pyridine scaffold, provides valuable insights into the environmental impact of each synthetic transformation. orientjchem.orgorientjchem.org This analysis highlights the steps with high material efficiency and those that generate significant waste, offering a roadmap for future process optimization. orientjchem.org

The synthesis involves several key steps, including N-oxidation, thiomethylation, oxidation of the sulfur atom, N-deoxygenation, and chlorination. orientjchem.org An evaluation of each of these steps based on Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor reveals significant variability in their green credentials. orientjchem.org RME is a metric that, like E-Factor, provides a more comprehensive view than AE alone by accounting for reaction yield and the actual quantities of materials used. orientjchem.org

Below is a detailed analysis of the green metrics for each step in the synthesis of this related pyridine scaffold. orientjchem.org

Green Metrics Analysis for the Synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine

This interactive table provides a step-by-step green metric evaluation for the synthesis of a related pyridine scaffold. Click on column headers to sort the data.

Step No.Reaction StepAtom Economy (AE) (%)Reaction Mass Efficiency (RME) (%)E-Factor
1N-oxidation of 2,3-lutidine90.36.812.48
2One-pot thiomethylation51.55.914.14
3N-deoxygenation80.65.416.35
4Oxidation of thiomethyl pyridine-N-oxide90.023.43.20
5N-deoxygenation (alternative)88.03.028.50
6Allylic chlorination65.03.527.04

Data sourced from the Oriental Journal of Chemistry. orientjchem.org

The analysis reveals that the oxidation of the thiomethyl pyridine-N-oxide (Step 4) is the most environmentally favorable step, distinguished by a very low E-Factor of 3.2 and a high RME of 23.4%. orientjchem.org This efficiency is attributed to the use of hydrogen peroxide as an oxidizing agent, which is a highly atom-economical, solvent-free, and catalyst-free method that primarily yields water as a byproduct. orientjchem.org

In contrast, other steps in the sequence exhibit poorer green metrics. The N-deoxygenation (Step 5) and allylic chlorination (Step 6) steps have the highest E-Factors, at 28.50 and 27.04 respectively, indicating substantial waste generation relative to the product. orientjchem.org The low Reaction Mass Efficiency in these and other steps can be attributed to factors such as the use of excess molar equivalents of reagents, the formation of byproducts, and modest product yields. orientjchem.org For instance, while the theoretical Atom Economy for a step might be high, the RME can be significantly lower if the reaction does not proceed to completion or requires large amounts of auxiliary materials. orientjchem.org

This quantitative analysis underscores the importance of evaluating entire synthetic pathways rather than single reactions. By identifying the less efficient steps, research efforts can be directed toward developing alternative, greener methodologies, such as employing catalytic processes, using safer solvents, and designing reactions with higher atom economy to minimize waste and enhance the sustainability of producing valuable pyridine scaffolds. orientjchem.org

Chemical Reactivity and Transformation Pathways of 2 Methylsulfonyl 3 Trifluoromethylpyridine Derivatives

Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient pyridine ring, further activated by two powerful electron-withdrawing groups, is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is a cornerstone of its synthetic utility.

The regiochemical outcome of nucleophilic attack on the 2-methylsulfonyl-3-trifluoromethylpyridine ring is governed by the combined electronic influence of the substituents and the ring nitrogen atom. The pyridine nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

The methylsulfonyl group at the C2 position and the trifluoromethyl group at the C3 position exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly lowers the electron density of the pyridine ring, making it exceptionally electrophilic. The -SO₂CH₃ group is a particularly potent activating group for SₙAr reactions and can function as an excellent leaving group. The trifluoromethyl group also strongly activates the ring towards nucleophilic attack. nih.gov The cumulative effect of these groups, along with the ring nitrogen, primarily directs nucleophiles to the C2, C4, and C6 positions. In many cases, the methylsulfonyl group itself is displaced by the incoming nucleophile due to its position ortho to the activating ring nitrogen.

The enhanced electrophilicity of the pyridine ring facilitates reactions with a range of nucleophiles, including amines, thiols, and hydroxide (B78521) surrogates. The methylsulfonyl group at the C2 position is an effective leaving group, leading to the formation of 2-substituted-3-trifluoromethylpyridine derivatives.

Amines: Primary and secondary amines readily displace the 2-methylsulfonyl group to yield the corresponding 2-amino-3-trifluoromethylpyridine derivatives. These reactions typically proceed under mild conditions, often requiring just a suitable solvent and base to neutralize the generated methanesulfinic acid.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can substitute the methylsulfonyl group to form 2-thioether-3-trifluoromethylpyridines. These reactions are crucial for introducing sulfur-containing functionalities. Recent studies have explored the desulfurization of thiols for nucleophilic substitution, a process that can be extended to a wide array of nucleophiles. cas.cn

Hydroxide Surrogates: While direct substitution with hydroxide can be challenging, hydroxide surrogates such as alkali metal alkoxides (e.g., sodium methoxide) or siloxides can be employed to introduce oxygen-based nucleophiles at the 2-position, leading to the formation of 2-alkoxy or 2-hydroxy derivatives after a subsequent hydrolysis step.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine R¹R²NH 2-(Dialkylamino)-3-(trifluoromethyl)pyridine
Thiol RSH / Base 2-(Alkylthio)-3-(trifluoromethyl)pyridine
Hydroxide Surrogate RONa 2-Alkoxy-3-(trifluoromethyl)pyridine

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound derivatives serve as viable substrates in these transformations. d-nb.info

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or pseudohalide, is a premier method for synthesizing biaryl compounds. nih.gov In the context of this compound, the methylsulfonyl group can act as a leaving group in a desulfinative cross-coupling reaction. This approach circumvents the often problematic synthesis and stability of pyridyl boronic acids. tcichemicals.comresearchgate.net

Palladium catalysts, in combination with suitable phosphine (B1218219) ligands and a base, facilitate the coupling of aryl or heteroaryl boronic acids with the pyridine substrate. This reaction activates the C-S bond, leading to the displacement of the sulfinate and the formation of a new C-C bond at the 2-position. nih.gov This strategy provides a direct route to 2-aryl-3-trifluoromethylpyridines, which are important structural motifs in medicinal chemistry and materials science. rsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Catalyst Precursor
Ligand SPhos, XPhos Stabilizes and activates the Pd center
Boron Reagent Ar-B(OH)₂ Source of the aryl group
Base K₃PO₄, CsF Activates the boron reagent
Solvent Dioxane, THF Reaction Medium

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings can be employed to functionalize the this compound core. The versatility of sulfonyl derivatives in C-C bond formation is well-documented. epfl.ch

Stille Coupling: This reaction involves the coupling of an organotin reagent with the substrate. The methylsulfonyl group can serve as a leaving group under palladium catalysis, similar to its role in Suzuki-Miyaura reactions. Catalyst systems based on biarylphosphine ligands are often effective for coupling aryl sulfonates. scispace.com

Hiyama Coupling: Employing organosilicon reagents, the Hiyama coupling offers another pathway for C-C bond formation. This reaction is typically catalyzed by palladium and requires an activator, such as a fluoride (B91410) source, to generate the hypervalent silicon species. researchgate.net

Sonogashira Coupling: The desulfinative Sonogashira coupling of arenesulfonyl chlorides with acetylenes, catalyzed by palladium and copper, suggests that this compound could potentially undergo similar transformations to introduce alkynyl groups at the 2-position. epfl.ch

The development of these reactions expands the synthetic toolbox for creating diverse derivatives from a common intermediate. beilstein-journals.orgnih.gov

Transformations of the Sulfonyl Moiety

While often utilized as a leaving group, the methylsulfonyl moiety itself can undergo chemical transformation. These reactions provide alternative pathways for functionalization without cleaving the C-S bond. Research in this area is less common than substitution or coupling reactions but offers unique synthetic possibilities. Potential transformations could include:

Reduction: The sulfonyl group can be reduced to a sulfoxide (B87167) or a sulfide (B99878) under specific conditions, although this can be challenging without affecting other functional groups. This would modulate the electronic properties of the substituent at the 2-position.

Functionalization of the Methyl Group: The methyl group of the sulfonyl moiety can potentially be functionalized. For example, deprotonation with a strong base could generate an α-sulfonyl carbanion, which could then react with various electrophiles. This would allow for chain extension or the introduction of new functional groups directly attached to the sulfur atom.

These transformations, while not as extensively explored for this specific molecule, represent an area for future research to further expand the synthetic utility of this compound.

Reduction of Methylsulfonyl to Sulfide Derivatives

The conversion of the methylsulfonyl group in this compound to a methylthio (sulfide) group represents a crucial transformation, yielding 2-(methylthio)-3-(trifluoromethyl)pyridine. This reduction is a valuable synthetic step for accessing a different class of derivatives with altered electronic and biological properties. While specific literature on the reduction of this compound is not abundant, the transformation of analogous sulfonylpyridines to their corresponding sulfides is a well-established process in organic synthesis.

Generally, this reduction can be achieved using various reducing agents. The choice of reagent is critical to ensure selectivity, preventing the reduction of the trifluoromethyl group or the pyridine ring itself. Common reagents and conditions employed for the reduction of aryl sulfones to sulfides that could be applicable to this system include:

Strong reducing agents: Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) are capable of reducing sulfones to sulfides. However, their high reactivity may lead to undesired side reactions, including the reduction of the trifluoromethyl group. Careful control of reaction conditions, such as low temperatures, is often necessary to enhance selectivity.

Phosphorus-based reagents: Reagents like triphenylphosphine (B44618) (PPh3) in combination with a halogen source (e.g., I2 or CCl4) can effectively deoxygenate sulfones to sulfides.

Other methodologies: Catalytic hydrogenation under specific conditions or the use of other reducing systems like tin(II) chloride (SnCl2) have also been reported for the reduction of sulfones.

The reaction mechanism for these reductions typically involves the nucleophilic attack of the reducing species on the sulfur atom, followed by the cleavage of the sulfur-oxygen bonds.

A hypothetical reaction scheme for the reduction of this compound is presented below:

Scheme 1: Hypothetical Reduction of this compound
Reduction of this compound

The following table outlines plausible reagents and general conditions for this transformation, based on known sulfone reduction methodologies.

Reagent SystemTypical SolventGeneral ConditionsPlausible Yield Range
LiAlH4Tetrahydrofuran (THF), Diethyl ether-78 °C to room temperatureModerate to High
DIBAL-HToluene, Dichloromethane (DCM)-78 °C to 0 °CModerate to High
PPh3 / I2Acetonitrile (B52724), TolueneRoom temperature to refluxGood to Excellent
SnCl2 / HClAcetic acid, EthanolRoom temperature to refluxModerate

It is important to note that the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the sulfonyl group, potentially requiring milder or more specific reaction conditions compared to less substituted sulfonylpyridines.

Oxidative Transformations and Stability of the Pyridine Ring

The pyridine ring in this compound is highly electron-deficient due to the presence of both the trifluoromethyl and methylsulfonyl groups. This electronic characteristic significantly impacts its susceptibility to oxidative transformations. Generally, pyridine rings are relatively resistant to oxidation compared to other aromatic systems. However, the presence of strong electron-withdrawing groups can further deactivate the ring towards electrophilic attack, including oxidation.

The stability of the pyridine ring in this compound under oxidative conditions is expected to be high. Common oxidizing agents are more likely to react with the methylsulfonyl group, potentially leading to further oxidation at the sulfur atom if possible, or cleavage of the C-S bond under harsh conditions, rather than attacking the pyridine ring itself.

However, under very strong oxidative conditions, degradation of the pyridine ring can occur. The formation of pyridine N-oxides is a common oxidative transformation for pyridines, but the electron-deficient nature of this particular ring system would make N-oxidation more challenging compared to electron-rich pyridines. If N-oxidation were to occur, it would further activate the pyridine ring for subsequent nucleophilic attack.

Research on the oxidation of similarly substituted pyridines indicates that the outcome of the reaction is highly dependent on the nature of the oxidant and the reaction conditions. For instance, the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for N-oxidation of pyridines. The reactivity of this compound towards such reagents would provide insight into the accessibility of the nitrogen lone pair.

The following table summarizes the expected stability and potential oxidative transformations of the pyridine ring in this compound.

Oxidizing AgentExpected OutcomePlausible Conditions
Mild Oxidants (e.g., MnO2)No reaction with the pyridine ringRoom temperature
Peroxy Acids (e.g., m-CPBA)Potential for N-oxide formation (likely slow)Room temperature to elevated temperatures
Strong Oxidants (e.g., KMnO4, O3)Potential for ring cleavage under harsh conditionsElevated temperatures, prolonged reaction times

Structural Modifications and Derivatization Strategies for 2 Methylsulfonyl 3 Trifluoromethylpyridine Analogues

Design and Synthesis of Pyridine-Based Amides and Other Heterocycles Incorporating Trifluoromethyl and Methylsulfonyl Moieties

The synthesis of pyridine-based amides and other heterocyclic structures incorporating both trifluoromethyl and methylsulfonyl groups is a significant strategy in medicinal chemistry. The trifluoromethyl group is a prevalent feature in many agrochemicals and pharmaceuticals. nih.gov One approach involves the creation of trifluoromethylpyridine amide derivatives that also contain thioether, sulfoxide (B87167), or sulfone groups. rsc.org This work focuses on evaluating the biological activities of these new compounds. rsc.org

The general synthetic pathway to these amide derivatives often starts from a suitable trifluoromethylpyridine precursor. For instance, a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides were designed and synthesized to evaluate their potential as hTRPV1 antagonists. nih.gov The synthesis of the key intermediate, 2-chloro-3-cyano-6-trifluoromethylpyridine, can be achieved from ethylvinyl ether in a multi-step process. nih.gov This intermediate can then be reacted with a library of amines to introduce diversity at the 2-position of the pyridine (B92270) ring. Subsequent reduction of the nitrile group yields the primary amine, which is then coupled with a suitable acid to form the final amide compounds. nih.gov

In addition to amides, other heterocyclic systems can be synthesized. For example, thieno[2,3-b]pyridine (B153569) derivatives bearing a trifluoromethyl group have been prepared. The synthesis can start from 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione, which is then reacted with ethyl chloroacetate (B1199739) to form key intermediates. These intermediates can be further cyclized and modified to produce a variety of fused heterocyclic systems, including pyridothienopyrimidines. researchgate.net

The following table summarizes the key reactants and products in the synthesis of some of these derivatives:

Starting MaterialReagent(s)Product TypeReference
Ethylvinyl etherTrifluoroacetylacetone, cyanoacetamide, POCl₃2-chloro-3-cyano-6-trifluoromethylpyridine nih.gov
2-chloro-3-cyano-6-trifluoromethylpyridineVarious amines, reducing agent, 2-(3-fluoro-4-methylsulfonylaminophenyl) propanoic acidN-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides nih.gov
3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thioneEthyl chloroacetate, hydrazine (B178648) hydrateThieno[2,3-b]pyridine derivatives researchgate.net
4-(trifluoromethyl)pyridine-3-carbohydrazideChloroacetic acid, POCl₃Chloro methyl 1,3,4-oxadiazole (B1194373) derivative

Incorporation into Complex Molecular Architectures and Scaffolds (e.g., ketones, indazoles, propanamides, oxadiazoles)

The 2-methylsulfonyl-3-trifluoromethylpyridine core can be integrated into more complex molecular frameworks to explore a wider chemical space and potentially discover novel biological activities.

Ketones: The incorporation of a ketone functionality can be a strategy to enhance the potency of a molecule. nih.gov For instance, peptidyl-fluoromethyl ketones are known inhibitors of serine and cysteine proteases. nih.gov While specific examples of incorporating this compound directly into a ketone for a specific application are not detailed in the provided search results, the general principle of using ketone-based functionalities to create reversible covalent inhibitors is a recognized strategy in drug design. nih.gov

Indazoles: Indazole-containing compounds have shown a range of biological activities, including antifungal properties. nih.gov The synthesis of 2H-indazoles can be achieved through various methods, such as the [3+2] dipolar cycloaddition of sydnones with arynes. nih.gov Another approach involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org While direct synthesis from this compound is not explicitly described, this pyridine scaffold could potentially be functionalized to serve as a precursor in these synthetic routes.

Propanamides: Propanamide derivatives of this compound have been investigated as potent TRPV1 antagonists. nih.govnih.gov The synthesis of these compounds, as outlined in the previous section, involves coupling a substituted propanamide moiety with a functionalized trifluoromethylpyridine. nih.gov Propanamide itself is the amide of propanoic acid and can be prepared through reactions like the condensation of urea (B33335) with propanoic acid. wikipedia.org

Oxadiazoles: The 1,3,4-oxadiazole ring is another important heterocycle in medicinal chemistry, with derivatives showing antibacterial and other biological activities. nih.govijpsm.comuobaghdad.edu.iq A series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov The synthetic route can involve the reaction of a carbohydrazide (B1668358) with chloroacetic acid in the presence of POCl₃ to form a chloromethyl oxadiazole derivative. This intermediate can then be further reacted to incorporate the trifluoromethylpyridine moiety.

The following table provides an overview of the types of complex molecular architectures incorporating the trifluoromethylpyridine scaffold:

ScaffoldSynthetic ApproachPotential ApplicationReference(s)
KetonesIncorporation of fluoromethyl ketones into peptidesProtease inhibitors nih.gov
Indazoles[3+2] dipolar cycloaddition; copper-catalyzed multicomponent reactionAntifungal agents nih.govnih.govorganic-chemistry.org
PropanamidesCoupling of a propanamide moiety to a functionalized pyridineTRPV1 antagonists nih.govnih.gov
OxadiazolesCyclization of carbohydrazides and subsequent functionalizationAntibacterial agents nih.gov

Structure-Reactivity Relationship Studies in Functionalized Pyridines

Understanding the relationship between the structure of functionalized pyridines and their chemical reactivity is crucial for designing efficient synthetic routes and novel molecules with desired properties.

The presence of fluorine and the pyridine ring itself significantly influences the chemical reactivity and the accessibility of various synthetic transformations. Fluorinated heterocycles are prevalent in a wide range of biologically active compounds. researchgate.net

The high electronegativity of fluorine can accelerate nucleophilic aromatic substitution (SNAr) reactions of pyridines. acs.orgnih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgnih.gov This enhanced reactivity of fluoropyridines makes them valuable intermediates for introducing a diverse array of functional groups under mild conditions. acs.orgnih.gov

Direct C-H fluorination of pyridines offers a late-stage functionalization strategy. researchgate.netacs.orgnih.gov Reagents like silver(II) fluoride (B91410) (AgF₂) can selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines. researchgate.net The site selectivity of this fluorination can be influenced by other substituents on the pyridine ring. acs.orgnih.gov

The pyridine moiety, being a six-membered heteroaromatic ring, has a unique electronic distribution that affects its reactivity. The nitrogen atom makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, which influences the regioselectivity of various reactions. acs.org The basicity of the pyridine nitrogen can also play a role in reaction mechanisms, for instance, by coordinating to metal catalysts. nih.gov

Sulfur-containing functional groups, such as thioethers, sulfoxides, and sulfones, are integral to the design of many pharmaceuticals and other bioactive molecules. nih.govresearchgate.netconsensus.appnih.gov The oxidation state of the sulfur atom (thioether < sulfoxide < sulfone) allows for fine-tuning of the electronic and steric properties of the molecule.

In the context of trifluoromethylpyridine derivatives, the introduction of these sulfur moieties can significantly impact their biological activity. For example, a series of trifluoromethylpyridine amide derivatives containing thioether, sulfoxide, and sulfone groups were synthesized and evaluated for their antibacterial and insecticidal activities. rsc.org The study revealed that the nature of the sulfur-containing group, along with other substituents, played a crucial role in determining the biological efficacy. For instance, a sulfone-containing compound showed better activity against Xanthomonas oryzae pv. oryzae than commercial bactericides. rsc.org Conversely, in some cases, the thioether-containing compounds exhibited higher activity against Ralstonia solanacearum than their corresponding sulfone or sulfoxide analogues. rsc.org

The synthesis of sulfones is often achieved through the oxidation of the corresponding thioethers. nih.gov This transformation allows for the systematic investigation of the effect of the sulfur oxidation state on the properties of the molecule. The incorporation of sulfur-containing groups is a valuable strategy in molecular design, offering a way to modulate the biological profile of the parent compound. nih.govresearchgate.netconsensus.app

The following table summarizes the key impacts of fluorine and sulfur-containing moieties on pyridine derivatives:

MoietyInfluence on Reactivity/DesignExampleReference(s)
FluorineAccelerates SNAr reactions; enables late-stage C-H fluorinationFaster reaction of 2-fluoropyridine with NaOEt compared to 2-chloropyridine acs.orgnih.gov
Pyridine RingElectron-deficient nature directs regioselectivity; nitrogen atom can coordinate to catalystsPreferential nucleophilic attack at positions 2, 4, and 6 acs.org
Thioether, Sulfoxide, SulfoneModulates biological activity; allows for fine-tuning of electronic and steric propertiesDifferential antibacterial activity of trifluoromethylpyridine amides based on sulfur oxidation state rsc.org

Research Applications of 2 Methylsulfonyl 3 Trifluoromethylpyridine and Its Derivatives in Chemical Synthesis

Applications as Key Building Blocks and Synthetic Intermediates in Organic Synthesis

2-Methylsulfonyl-3-trifluoromethylpyridine serves as a valuable building block in organic synthesis primarily due to its reactive nature in nucleophilic aromatic substitution (SNAr) reactions. The pyridine (B92270) nitrogen and the potent electron-withdrawing trifluoromethyl group at the 3-position significantly lower the electron density of the pyridine ring. ontosight.ai This electronic arrangement strongly activates the positions ortho and para to the nitrogen atom (positions 2, 4, and 6) towards attack by nucleophiles. nih.gov

The methylsulfonyl group (-SO₂CH₃) at the 2-position is an excellent leaving group, far more reactive than corresponding halides like chlorine. rsc.org This high reactivity allows for the facile and often high-yield substitution of the methylsulfonyl group with a wide variety of nucleophiles, including amines, alcohols, and thiols. This makes this compound an advanced intermediate for constructing complex molecular architectures, enabling chemists to introduce diverse functional groups at a specific position on the trifluoromethylpyridine scaffold under relatively mild conditions. researchgate.net This strategic utility is crucial for generating libraries of compounds for further research and development.

Utility as Advanced Intermediates in Agrochemical Research

The trifluoromethylpyridine moiety is a cornerstone of many modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govacs.org Many of these commercial products are synthesized from chloro-substituted trifluoromethylpyridine intermediates. For instance, 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) is a known key intermediate for the synthesis of the sulfonylurea herbicide Flazasulfuron. agropages.comresearchoutreach.org

This compound is positioned as a next-generation intermediate for the synthesis of novel agrochemical candidates. Its enhanced reactivity compared to chloro-derivatives allows for more efficient coupling reactions and the exploration of a broader range of molecular diversity. By reacting this intermediate with various nucleophilic partners, researchers can develop new analogs of existing pesticides or discover entirely new classes of active compounds. For example, the fungicide Fluazinam is synthesized from the related intermediate 2-amino-3-chloro-5-trifluoromethyl pyridine, which is derived from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). agropages.comresearchoutreach.org The high reactivity of a methylsulfonyl intermediate could streamline the synthesis of such compounds or facilitate the creation of derivatives with improved efficacy or environmental profiles.

Below is a table of representative agrochemicals containing the trifluoromethylpyridine core, illustrating the types of structures that could be accessed or diversified using a methylsulfonyl intermediate.

AgrochemicalIntermediate ClassApplication
Flazasulfuron 2-Chloro-3-(trifluoromethyl)pyridineHerbicide
Fluazinam Dichloro-5-(trifluoromethyl)pyridineFungicide
Chlorfluazuron Dichloro-5-(trifluoromethyl)pyridineInsecticide
Haloxyfop-methyl Dichloro-5-(trifluoromethyl)pyridineHerbicide

Utility as Advanced Intermediates in Pharmaceutical Research

In pharmaceutical research, the trifluoromethylpyridine scaffold is present in numerous drug candidates and approved medicines, prized for its ability to enhance pharmacokinetic properties. nih.gov The synthesis of many of these drugs relies on functionalized trifluoromethylpyridine building blocks. For example, the anti-HIV drug Tipranavir is synthesized using a (trifluoromethyl)pyridine sulfonyl chloride intermediate, demonstrating the industrial relevance of sulfonyl-activated pyridines. mdpi.com Similarly, the non-nucleoside reverse transcriptase inhibitor Doravirine is prepared using a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (B1586022) precursor. mdpi.com

This compound offers medicinal chemists a powerful tool for drug discovery. Its high reactivity facilitates the rapid synthesis of diverse compound libraries needed for structure-activity relationship (SAR) studies. By displacing the methylsulfonyl group with various amine, alcohol, or other nucleophilic fragments, researchers can efficiently explore the chemical space around the trifluoromethylpyridine core to optimize a compound's potency, selectivity, and metabolic profile. The androgen receptor antagonist Apalutamide, for instance, is built upon a 2-chloro-3-(trifluoromethyl)pyridine intermediate, highlighting a key therapeutic area where this class of compounds is vital. nih.gov

The following table lists examples of pharmaceuticals whose core structure is related to the 2-substituted-3-trifluoromethylpyridine motif.

PharmaceuticalIntermediate ClassTherapeutic Application
Tipranavir (Trifluoromethyl)pyridine sulfonyl chlorideAntiviral (HIV Protease Inhibitor)
Doravirine Chloro-(trifluoromethyl)pyridineAntiviral (NNRTI)
Apalutamide Chloro-(trifluoromethyl)pyridineAnticancer (Androgen Receptor Antagonist)

Potential Applications as Precursors or Monomers in Material Science

The unique properties of fluorinated organic compounds are increasingly being exploited in material science. ontosight.ai The trifluoromethyl group can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity to polymers and other materials. Trifluoromethyl-substituted pyridines have been identified as potential building blocks for the synthesis of functional materials, including metal-organic frameworks (MOFs) and specialty fluoropolymers. ontosight.ai

Given its defined structure and reactive handle, this compound could serve as a valuable precursor or monomer in this field. The reactive methylsulfonyl group provides a site for polymerization reactions or for grafting the trifluoromethylpyridine unit onto the surface of other materials to modify their properties. This could lead to the development of advanced materials with tailored surface energies, refractive indices, or dielectric constants for applications in electronics, optics, or performance coatings. researchoutreach.org

Analytical Methodologies for Characterization and Research Monitoring

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS))

Spectroscopic methods are indispensable for the structural elucidation of "2-Methylsulfonyl-3-trifluoromethylpyridine". They provide detailed information about the molecular structure, connectivity of atoms, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. For a compound like "this compound," several types of NMR experiments would be employed:

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling patterns revealing their positions relative to the methylsulfonyl and trifluoromethyl substituents. The methyl protons of the sulfonyl group would typically appear as a singlet in a region characteristic for such groups.

¹³C NMR (Carbon NMR): This analysis identifies the different carbon environments within the molecule. The carbon atoms of the pyridine ring, the methyl group, and the trifluoromethyl group would each give a unique signal. The chemical shift of the carbon in the trifluoromethyl group is significantly affected by the attached fluorine atoms.

¹⁹F NMR (Fluorine NMR): Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for characterization. It would show a single signal for the three equivalent fluorine atoms of the CF₃ group, and its chemical shift would be characteristic of a trifluoromethyl group attached to a pyridine ring.

To illustrate the type of data obtained, the NMR spectral data for a structurally similar compound, 2-methoxy-3-(trifluoromethyl)pyridine (B55313) , is presented below.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃) ¹⁹F NMR (376 MHz, CDCl₃)
δ 8.32 (d, J = 4.0 Hz, 1H)δ 161.0δ -64.03 (s, 3F)
δ 7.84 (d, J = 8.0 Hz, 1H)δ 150.6
δ 6.95 (dd, J = 4.0 Hz, 1H)δ 136.4 (q, J = 5 Hz)
δ 4.03 (s, 3H)δ 123.2 (q, J = 270 Hz)
δ 116.0
δ 113.4 (q, J = 33 Hz)
δ 54.1

This data is for the related compound 2-methoxy-3-(trifluoromethyl)pyridine and is presented for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique can confirm the molecular formula of "this compound" (C₇H₆F₃NO₂S). Electron Ionization (EI) is a common method used in conjunction with HRMS. The high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For example, the HRMS-EI data for 2-methoxy-3-(trifluoromethyl)pyridine provided a calculated mass of 177.0401 and a found mass of 177.0403, confirming the molecular formula C₇H₆NOF₃. illinois.edu A similar level of accuracy would be expected for "this compound".

Chromatographic Separation and Analysis Methods (e.g., Liquid Chromatography, Thin Layer Chromatography (TLC))

Chromatographic techniques are essential for separating "this compound" from impurities, starting materials, and byproducts, as well as for its quantification.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying the amount of a specific compound in a mixture. A reversed-phase HPLC method would likely be suitable for "this compound". In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The development of an HPLC method would involve optimizing several parameters:

Column: A C18 or similar reversed-phase column would be a common choice.

Mobile Phase: A mixture of an aqueous solvent (like water with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) would be used. The gradient or isocratic elution would be adjusted to achieve good separation.

Detection: Ultraviolet (UV) detection would be appropriate, as the pyridine ring is a chromophore that absorbs UV light. The detection wavelength would be selected to maximize the sensitivity for the compound.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For "this compound," TLC would typically be performed on silica (B1680970) gel plates (a polar stationary phase) with a nonpolar mobile phase.

Key aspects of TLC analysis include:

Stationary Phase: Silica gel is the most common stationary phase for the separation of moderately polar compounds.

Mobile Phase (Eluent): A mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, would be used. The polarity of the mobile phase is optimized to achieve a good separation, which is indicated by the retention factor (Rf) value.

Visualization: The spots on the TLC plate can be visualized under UV light, as the pyridine ring will fluoresce or quench fluorescence. Alternatively, chemical staining agents can be used.

Q & A

Q. How does this compound compare to structurally similar compounds in reactivity?

  • Methodological Answer : Comparative studies with 2-chloro-3-trifluoromethylpyridine reveal higher electrophilicity at the sulfonyl group, enabling faster nucleophilic substitutions. Reactivity trends are quantified using Hammett constants or computational Fukui indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.